15(R)-Prostaglandin E2

Vue d'ensemble

Description

15(R)-Prostaglandin E2 (15(R)-PGE2) is the C-15 epimer of the naturally occurring 15(S)-PGE2. 15(R)-PGE2 is much less potent than the natural stereoisomer in most biological assays. In hamsters, a dose of 0.20 mg of PGE2 inhibits fertility by 100%, whereas a dose of 1.0 mg of 15(R)-PGE2 inhibits fertility by only 17%. 15(R)-PGE2 occurs as a minor impurity in some pharmaceutical formulations of PGE2 used in obstetrics.

Mécanisme D'action

Target of Action

15®-Prostaglandin E2, also known as 15-epi-Prostaglandin E2, primarily targets the nuclear estrogen receptors (nERs) and membrane estrogen receptors (mERs) . These receptors are involved in maintaining cell redox balance and signal transduction .

Mode of Action

The compound interacts with its targets through a process known as E2 signaling. This involves both nuclear estrogen receptors (nERs) and recently-identified membrane estrogen receptors (mERs) . The mechanism by which it occurs is a single step concerted reaction with one transition state .

Biochemical Pathways

The affected pathways involve the regulation of multiple signaling molecules. The E2 signaling pathway can modify regulatory cascades such as MAPK, P13K, and tyrosine cascade as well as membrane-associated molecules such as ion channels and G-protein-coupled receptors . The E2-induced transcriptional regulatory cascades have been identified in which early E2 action can affect late nER action through inducing so-called third messengers .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 15®-Prostaglandin E2 are crucial for its bioavailability. In general, computational methods and tools like admetSAR3.0 are used to predict these properties .

Result of Action

The molecular and cellular effects of 15®-Prostaglandin E2’s action involve reducing intracellular oxidative stress damage, delaying cell senescence, and preventing age-related diseases . It also plays a role in regulating oxidative stress and cell senescence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 15®-Prostaglandin E2. In general, factors such as temperature, photoperiod, rainfall, and other physico-chemical parameters of water can influence the action of compounds .

Analyse Biochimique

Biochemical Properties

15®-Prostaglandin E2 interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the regulation of inflammatory responses and immune cell function The nature of these interactions is complex and involves multiple signaling pathways

Cellular Effects

15®-Prostaglandin E2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of immune cells, thereby influencing the body’s immune response .

Molecular Mechanism

The molecular mechanism of action of 15®-Prostaglandin E2 involves binding interactions with specific receptors on the surface of cells. This binding can activate or inhibit enzymes, leading to changes in gene expression

Metabolic Pathways

15®-Prostaglandin E2 is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 15®-Prostaglandin E2 within cells and tissues involve specific transporters and binding proteins. It can influence its localization or accumulation within cells

Subcellular Localization

The subcellular localization of 15®-Prostaglandin E2 can influence its activity or function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications

Activité Biologique

15(R)-Prostaglandin E2 (15(R)-PGE2) is a stereoisomer of prostaglandin E2 (PGE2), a lipid compound involved in various physiological processes, including inflammation, tissue repair, and immune responses. This article provides an in-depth examination of the biological activity of 15(R)-PGE2, highlighting its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

15(R)-PGE2 is synthesized from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2), which convert arachidonic acid into prostaglandin endoperoxides, specifically prostaglandin H2 (PGH2). PGH2 is then converted into various prostaglandins, including PGE2, by specific synthases. The biological activity of PGE2 is mediated through its interaction with four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype activates different intracellular signaling pathways:

- EP1 : Increases intracellular calcium levels.

- EP2 and EP4 : Elevate cyclic AMP (cAMP) levels, promoting anti-inflammatory responses.

- EP3 : Decreases cAMP levels, leading to pro-inflammatory effects.

The pleiotropic effects of PGE2 arise from the differential expression of these receptors in various tissues and cell types .

1. Inflammation and Immunity

15(R)-PGE2 exhibits both pro-inflammatory and anti-inflammatory properties depending on the receptor it activates. It plays a crucial role in modulating immune responses by influencing T-cell differentiation and macrophage function:

- Immunosuppressive Effects : By activating EP2 and EP4 receptors, 15(R)-PGE2 inhibits the production of pro-inflammatory cytokines like TNF-α and promotes the secretion of anti-inflammatory cytokines such as IL-10 .

- T-cell Regulation : It suppresses the formation of antibody-secreting plasma cells from B lymphocytes and inhibits cytotoxic T-cell functions .

2. Tissue Repair and Regeneration

Research indicates that 15(R)-PGE2 plays a significant role in tissue repair mechanisms across various organ systems:

- Skin Regeneration : Enhances wound healing by promoting angiogenesis and fibroblast proliferation.

- Cardiac Repair : Facilitates recovery after myocardial injury by modulating inflammatory responses .

- Bone Regeneration : Stimulates osteoblast activity while inhibiting osteoclast formation, thus promoting bone healing .

3. Cancer Biology

The role of 15(R)-PGE2 in cancer is complex. It has been shown to promote tumor growth and metastasis while suppressing anti-tumor immunity:

- Tumor Progression : High levels of PGE2 are associated with increased tumor cell proliferation, angiogenesis, and metastasis in various cancers such as breast and colon cancer .

- Immune Evasion : PGE2 enhances the differentiation of myeloid-derived suppressor cells (MDSCs), which inhibit T-cell activation and contribute to an immunosuppressive tumor microenvironment .

Case Studies

Several studies have highlighted the diverse roles of 15(R)-PGE2 in different biological contexts:

Therapeutic Implications

Given its dual role in inflammation and immunity, 15(R)-PGE2 presents potential therapeutic opportunities:

- Anti-inflammatory Treatments : Targeting EP receptors could provide strategies for managing chronic inflammatory diseases.

- Cancer Therapy : Inhibitors of PGE2 synthesis or signaling may enhance anti-tumor immunity and improve outcomes for cancer patients.

Propriétés

IUPAC Name |

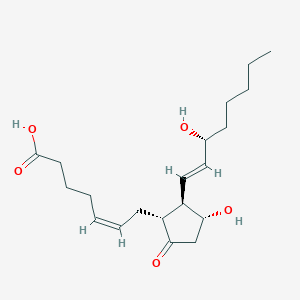

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-GKEZHNTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017284 | |

| Record name | 15-epi-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38873-82-4 | |

| Record name | 15-epi-Prostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-epi-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-EPI-PROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3D76GXW94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.